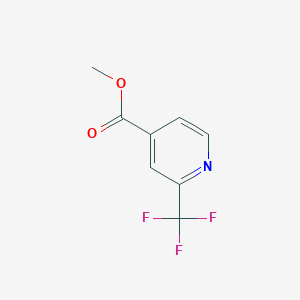

Methyl 2-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality Methyl 2-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCJUIRPIWHLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673226 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-68-5 | |

| Record name | Methyl 2-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(trifluormethyl)isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(trifluoromethyl)isonicotinate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(trifluoromethyl)isonicotinate.

Strategic Fluorination in Heterocyclic Scaffolds

Executive Summary

Methyl 2-(trifluoromethyl)isonicotinate (CAS: 588702-68-5) is a critical pyridine building block characterized by the presence of a trifluoromethyl (

Molecular Identity & Physicochemical Profile[1][2][3]

The introduction of the electron-withdrawing

| Property | Data | Note |

| IUPAC Name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| CAS Number | 588702-68-5 | Confirmed |

| Molecular Formula | ||

| Molecular Weight | 205.13 g/mol | |

| Physical State | Low-melting solid or Colorless Liquid | MP range: 84–85 °C (Pure form) |

| Boiling Point | ~207–209 °C (Predicted) | |

| LogP (Predicted) | ~2.1 | Enhanced lipophilicity vs. non- |

| pKa (Conj.[3][4][5] Acid) | ~1.5–2.0 | |

| Storage | Inert atmosphere, 2–8°C | Moisture sensitive (ester hydrolysis) |

Synthetic Accessibility

Synthesis of Methyl 2-(trifluoromethyl)isonicotinate is generally achieved through two primary strategies: Classical Esterification (from the acid) or Innate C-H Trifluoromethylation (from the ester).[2]

Route A: Fischer Esterification (Scalable)

The most reliable route for large-scale preparation involves the acid-catalyzed esterification of commercially available 2-(trifluoromethyl)isonicotinic acid.

-

Reagents: Methanol (solvent/reactant),

or -

Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by methanol.[2]

Route B: Minisci-Type Radical Trifluoromethylation (Modern)

Direct functionalization of methyl isonicotinate using

-

Reagents: Methyl isonicotinate, Langlois reagent (

), and an oxidant (e.g., TBHP or Fenton's reagent). -

Selectivity: The nucleophilic nature of the radical attack favors the electron-deficient C2 position of the protonated pyridine ring.[2]

Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B is preferred for late-stage diversification.

Reactivity & Functionalization[7][8][9]

The chemical behavior of Methyl 2-(trifluoromethyl)isonicotinate is defined by two reactive centers: the Ester (C4) and the Pyridine Ring .[2]

Ester Transformations

The ester moiety serves as a versatile handle for scaffold elongation.[2]

-

Hydrolysis: Quantitative conversion to 2-(trifluoromethyl)isonicotinic acid using LiOH or NaOH.[2]

-

Reduction: Conversion to the primary alcohol (2-(trifluoromethyl)pyridin-4-yl)methanol using

(mild) or -

Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,2,4-triazoles and oxadiazoles (common pharmacophores).

Ring Reactivity[5]

-

Nucleophilic Substitution: The

group is generally stable and does not act as a leaving group under standard -

Reduction: The electron-deficient ring is easier to reduce (e.g., hydrogenation to piperidine) compared to non-fluorinated analogs.[2]

Figure 2: Divergent synthesis map starting from the ester core.

Experimental Protocols

Protocol A: Hydrolysis to Carboxylic Acid

Use Case: Generating the free acid for coupling reactions.

-

Dissolution: Dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M concentration).

-

Base Addition: Add LiOH·H2O (2.0 equiv) in one portion.[2]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[2]

-

Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (3x).[2]

-

Purification: Dry organic layer over

and concentrate. The product usually precipitates as a white solid.[2]

Protocol B: Formation of Acyl Hydrazide

Use Case: Precursor for triazole synthesis.[2]

-

Setup: Dissolve the ester (1.0 equiv) in absolute ethanol (0.5 M).

-

Reagent: Add Hydrazine hydrate (5.0 equiv) dropwise.

-

Conditions: Heat to reflux (80°C) for 6–12 hours.

-

Isolation: Cool the mixture to 0°C. The hydrazide product often crystallizes out.[2] Filter and wash with cold ethanol.[2]

Applications in Drug Discovery

The 2-(trifluoromethyl)isonicotinyl motif is a bioisostere for substituted phenyl rings and other heteroaromatics.[2]

-

Metabolic Blocking: The

group at the C2 position blocks the site most susceptible to oxidative metabolism (CYP450), significantly increasing the half-life ( -

Lipophilicity Modulation: The fluorine atoms increase lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.[2]

-

Conformational Locking: The steric bulk of the

group (similar volume to an isopropyl group) can lock the conformation of the drug-receptor complex.[2]

Safety & Handling (MSDS Summary)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2][8] |

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2]

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[2]

-

Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.[2]

References

-

Synthesis & Properties: American Elements. "Methyl 2-(trifluoromethyl)isonicotinate Product Specifications." Available at:

-

Radical Trifluoromethylation (Minisci): Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles."[2][9] Proceedings of the National Academy of Sciences (2011).[2] (Contextual grounding for Route B).

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Methyl isonicotinate derivatives." Available at:

-

Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews (2008).[2]

Sources

- 1. americanelements.com [americanelements.com]

- 2. prepchem.com [prepchem.com]

- 3. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 异烟酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Methyl 2-(trifluoromethyl)isonicotinate

This technical guide details the chemical architecture, synthetic pathways, and medicinal utility of Methyl 2-(trifluoromethyl)isonicotinate , a critical fluorinated building block in modern drug discovery.

CAS: 588702-68-5 | Formula: C₈H₆F₃NO₂ | M.W.: 205.13 g/mol

Executive Summary

Methyl 2-(trifluoromethyl)isonicotinate is a specialized pyridine scaffold characterized by the simultaneous presence of a lipophilic, electron-withdrawing trifluoromethyl group at the C2 position and a reactive methyl ester at the C4 position. This "push-pull" electronic deficiency makes it an ideal electrophile for nucleophilic aromatic substitution (

Physicochemical Profile

The introduction of the

| Property | Specification | Mechanistic Implication |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Ease of handling in liquid handling systems. |

| Boiling Point | ~204°C (760 mmHg) | High thermal stability allows for high-temp reactions (e.g., hydrazinolysis). |

| LogP (Predicted) | ~1.8 - 2.2 | Enhanced membrane permeability relative to methyl isonicotinate (LogP ~0.5). |

| pKa (Conjugate Acid) | < 2.0 (Pyridine N) | The strongly EWG |

| Electronic State | Highly | Susceptible to nucleophilic attack; resistant to oxidative metabolism. |

Synthetic Pathways

High-purity synthesis of CAS 588702-68-5 is achieved primarily through transition-metal catalyzed carbonylation or radical trifluoromethylation.

Method A: Pd-Catalyzed Carbonylation (Industrial Standard)

This route ensures high regioselectivity and purity, avoiding the isomer mixtures common in radical chemistry.

-

Precursor: 4-Chloro-2-(trifluoromethyl)pyridine.

-

Catalyst:

/ dppp (1,3-Bis(diphenylphosphino)propane). -

Conditions:

(gas, 5-10 bar), -

Mechanism: Oxidative addition of Pd(0) into the C4-Cl bond, followed by CO insertion and methanolysis.

Method B: Minisci Radical Trifluoromethylation (Direct Functionalization)

A more direct but less selective route utilizing methyl isonicotinate.

-

Reagents: Methyl isonicotinate, Sodium triflinate (Langlois reagent), TBHP (oxidant).

-

Conditions: Aqueous/Organic biphasic system, ambient temperature.

-

Outcome: Generates a mixture of 2-substituted (major) and 3-substituted (minor) isomers requiring rigorous chromatographic separation.

Reactivity & Transformation Map

The molecule features two distinct reactive centers: the Ester (C4) and the Pyridine Ring (C2/C6) .

Ester Manipulations[1]

-

Hydrolysis: Quantitative conversion to 2-(trifluoromethyl)isonicotinic acid using

in -

Hydrazinolysis: Reaction with hydrazine hydrate yields 2-(trifluoromethyl)isonicotinohydrazide , a scaffold for 1,3,4-oxadiazole synthesis (common in antimicrobial research).

-

Reduction:

or

Ring Functionalization

-

Displacement: While the C2 position is blocked by

Figure 1: Divergent synthesis pathways starting from Methyl 2-(trifluoromethyl)isonicotinate. The ester moiety serves as the primary handle for scaffold elaboration.

Medicinal Chemistry Applications

COMT Inhibitors (Neurology)

Catechol-O-methyltransferase (COMT) inhibitors are vital for Parkinson's disease therapy. The 2-(trifluoromethyl)pyridine motif is a bioisostere for the nitrocatechol ring found in Entacapone.

-

Mechanism: The electron-deficient pyridine ring enhances the acidity of adjacent hydroxyl/NH groups in the pharmacophore, improving binding affinity to the enzyme's active site.

-

Workflow: The ester is converted to an oxadiazole (via the hydrazide intermediate shown in Fig 1), which acts as a rigid linker to the catechol mimic.

Kinase Inhibitors (Oncology)

In multi-kinase inhibitors (e.g., VEGFR/PDGFR targets), the trifluoromethyl group provides two advantages:

-

Metabolic Blocking: It prevents oxidative metabolism (P450 hydroxylation) at the C2 position.

-

Hydrophobic Pocket Filling: The bulky

group occupies hydrophobic pockets in the ATP-binding site, increasing potency.

Agrochemicals (SDH Inhibitors)

Derivatives of 2-(trifluoromethyl)isonicotinic acid are used to synthesize Succinate Dehydrogenase Inhibitors (SDHI). The amide derivatives (carboxamides) disrupt fungal respiration complexes.

Experimental Protocol: Hydrolysis to Acid

Standard Operating Procedure for generating the carboxylic acid intermediate.

-

Dissolution: Dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in THF:Water (3:1 v/v).

-

Base Addition: Add Lithium Hydroxide monohydrate (1.5 eq) at 0°C.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (disappearance of ester peak M+1 ~206).

-

Workup: Acidify to pH 3-4 with 1N HCl. The product, 2-(trifluoromethyl)isonicotinic acid , typically precipitates as a white solid.

-

Purification: Filtration and washing with cold water. Recrystallization from Ethanol if necessary.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Synthesis of Trifluoromethylpyridines

-

Medicinal Applications (COMT Inhibitors)

- Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succin

- Source: PMC (NIH).

-

URL:[Link]

-

General Reactivity of Trifluoromethyl Pyridines

- Title: Safety Data Sheet - Methyl 2-(trifluoromethyl)

Sources

- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Methyl 2-(trifluoromethyl)isonicotinate in Medicinal Chemistry

[1]

Executive Summary: Beyond the Molecular Weight

In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, Methyl 2-(trifluoromethyl)isonicotinate is not merely a reagent; it is a strategic scaffold.[1] While its molecular weight of 205.13 g/mol is a fundamental constant for stoichiometry, its true value lies in the 2-(trifluoromethyl)pyridine motif.[1]

This moiety acts as a "privileged structure" in medicinal chemistry.[1] The trifluoromethyl (

-

Metabolic Shielding: It blocks the metabolically vulnerable C2 position of the pyridine ring from oxidative attack by cytochrome P450 enzymes.[1]

-

Lipophilicity Modulation: It significantly alters the

and electronic distribution of the ring, enhancing membrane permeability without the solubility penalties often associated with alkyl chains.

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and experimental handling of this compound, moving beyond basic data to actionable laboratory intelligence.

Physicochemical Profile & Stoichiometric Data

For precise library synthesis and yield calculations, the following constants are non-negotiable.

| Property | Value | Technical Context |

| Molecular Weight | 205.13 g/mol | Use for all molarity calculations.[1] |

| Molecular Formula | Useful for high-resolution mass spectrometry (HRMS) validation.[1] | |

| CAS Number | 588702-68-5 | Specific to the methyl ester isomer.[1][2][3][4] Do not confuse with the ethyl ester or the acid.[1] |

| Physical State | Low-melting solid / Oil | Melting point reported ~84-85°C, but impurities often depress this to an oil.[1] Handle as a liquid if purity <98%.[1] |

| Predicted LogP | ~1.9 - 2.1 | Ideal range for CNS-active drug design (Lipinski compliant).[1] |

| H-Bond Acceptors | 3 (N, O, O) | The pyridine nitrogen is less basic due to the electron-withdrawing |

Synthetic Utility & Causality

The utility of Methyl 2-(trifluoromethyl)isonicotinate stems from the differential reactivity of its functional groups.[1] As a scientist, you must recognize that the ester is the primary electrophile, while the pyridine nitrogen is deactivated.[1]

The "Fluorine Effect" on Reactivity

The

-

Consequence: The electrophilicity of the ester carbonyl is enhanced compared to non-fluorinated methyl isonicotinate.[1] This makes it highly susceptible to nucleophilic attack (e.g., by amines or hydrides).[1]

-

Protocol Adjustment: Mild conditions are often sufficient for amidation; harsh conditions may lead to over-reaction or decomposition.[1]

Strategic Transformations (Graphviz Visualization)

The following diagram illustrates the core synthetic pathways originating from this scaffold.

Caption: Core synthetic divergence from Methyl 2-(trifluoromethyl)isonicotinate. The electron-deficient ring facilitates rapid nucleophilic attack at the carbonyl center.[1]

Validated Experimental Protocol: Controlled Hydrolysis

While synthesis of the ester is common, the most frequent application in drug discovery is hydrolyzing the ester to the free acid (to couple with complex amines) or converting it to a hydrazide.[1]

Below is a self-validating protocol for Hydrolysis. We choose Lithium Hydroxide (LiOH) over NaOH because lithium salts often have better solubility in THF/Water mixtures, ensuring a homogeneous reaction.[1]

Objective:

Quantitative conversion of Methyl 2-(trifluoromethyl)isonicotinate to 2-(trifluoromethyl)isonicotinic acid without affecting the

Reagents:

-

Substrate: Methyl 2-(trifluoromethyl)isonicotinate (1.0 eq, MW 205.13)[1][2][3]

-

Solvent: THF : Water (3:1 ratio)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.025 g (5.0 mmol) of the methyl ester in 15 mL of THF.

-

Why: THF solubilizes the organic ester.[1]

-

-

Activation: Dissolve 0.52 g of LiOH·H2O in 5 mL of water. Add this dropwise to the THF solution at 0°C.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup (Critical):

-

Concentrate the mixture in vacuo to remove THF.

-

Acidification: The remaining aqueous layer is basic (contains Lithium carboxylate).[1] Carefully acidify with 1N HCl to pH ~3-4.[1]

-

Observation: A white precipitate (the product) should form as the zwitterion/acid crashes out.[1]

-

Extraction: Extract with EtOAc (3x). Dry over

.[1][5]

-

-

Yield Calculation:

-

Theoretical Yield: 5.0 mmol * 191.11 g/mol (Acid MW) = 955 mg.[1]

-

Workup Logic & Purification Strategy

The presence of the basic pyridine nitrogen and the acidic carboxylate (if hydrolyzed) requires a specific purification logic.[1] The following flowchart details the decision matrix for purifying the ester if it is contaminated with starting acid or other impurities.

Caption: Acid-Base extraction logic. The ester remains in the organic phase during basic wash, while acidic impurities are removed.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12826139, Methyl 2-(trifluoromethyl)isonicotinate.[1] Retrieved from [Link][1]

-

American Elements. Methyl 2-(trifluoromethyl)isonicotinate Properties and Specifications.[1][2] Retrieved from [Link][1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Contextual grounding for the "Fluorine Effect").

-

Sigma-Aldrich (Merck). Product Specification: Methyl 2-(trifluoromethyl)isonicotinate.[1] (Used for cross-verification of CAS and MW).[1]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Medicinal Chemistry

An in-depth technical guide on the reactivity of the trifluoromethylpyridine moiety for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethylpyridine scaffold into molecular design has become a hallmark of contemporary drug discovery. The unique electronic properties conferred by the trifluoromethyl (CF3) group dramatically alter the reactivity of the pyridine ring, unlocking novel synthetic pathways and enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide offers a deep dive into the chemical behavior of this privileged moiety, providing both mechanistic understanding and practical, field-tested protocols for its effective utilization.

The Electronic Architecture: Why the CF3 Group Dominates Reactivity

The trifluoromethyl group is a powerful electron-withdrawing substituent, a characteristic that dictates the reactivity of the entire heterocyclic system. This influence is primarily exerted through two mechanisms:

-

Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the carbon-carbon sigma bond. This inductive withdrawal significantly depletes the ring of its electron density.

-

Negative Hyperconjugation: Although less intuitive, the alignment of the C-F σ* anti-bonding orbitals with the pyridine π-system allows for the delocalization of π-electrons into the C-F bonds. This interaction further exacerbates the electron-deficient nature of the ring.

The cumulative effect is a pyridine ring that is highly "activated" towards nucleophilic attack and concurrently "deactivated" towards electrophilic substitution. This dual nature is the key to its strategic deployment in synthesis.

Key Reactivity Patterns and Synthetic Applications

The electron-poor character of trifluoromethylpyridines makes them ideal substrates for a range of transformations that are often challenging with more electron-rich heterocycles.

This is arguably the most important reaction class for functionalizing trifluoromethylpyridines. The presence of the CF3 group, particularly when positioned ortho or para to a suitable leaving group (e.g., a halide), dramatically accelerates the rate of substitution.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The potent electron-withdrawing capacity of the CF3 group provides excellent stabilization for the negative charge that develops in this intermediate, thereby lowering the activation energy of the reaction.

Technical Guide: Methyl 2-(trifluoromethyl)isonicotinate in Medicinal Chemistry

Executive Summary

Methyl 2-(trifluoromethyl)isonicotinate (CAS: 588702-68-5) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). Its structural core—a pyridine ring substituted with a trifluoromethyl group at the C2 position and a carboxylate ester at the C4 position—offers a dual advantage: the trifluoromethyl group (

This guide details the physicochemical rationale for its use, synthetic pathways for its incorporation into drug candidates (such as RAF inhibitors), and validated experimental protocols for its manipulation.

Part 1: Chemical Profile & Structural Significance

Physicochemical Properties

The compound exists as a solid or oil depending on purity and temperature, serving as a stable precursor to the corresponding acid, 2-(trifluoromethyl)isonicotinic acid .

| Property | Value / Description |

| CAS Number | 588702-68-5 |

| Molecular Formula | |

| Molecular Weight | 205.13 g/mol |

| Core Scaffold | Pyridine (Azine) |

| Key Substituents | 2-Trifluoromethyl (Electron-withdrawing, lipophilic)4-Methoxycarbonyl (Electrophilic handle) |

| Electronic Effect | The |

The "Fluorine Effect" in Drug Design

The strategic placement of the trifluoromethyl group at the C2 position of the pyridine ring serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The C2 position of pyridine is prone to oxidative metabolism (N-oxidation or hydroxylation). The bulky, strong C-F bonds of the

group sterically and electronically block this site, prolonging the drug's half-life ( -

Lipophilicity Modulation: The

group significantly increases -

Electronic Tuning: It lowers the

of the pyridine nitrogen, reducing its basicity and preventing non-specific binding to acidic protein residues, which can improve selectivity.

Part 2: Synthetic Utility & Reactivity[1]

Synthesis of the Scaffold

The construction of the 2-(trifluoromethyl)isonicotinate core typically involves cyclocondensation reactions using fluorinated building blocks.[1] A common industrial route utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate).

Figure 1: General synthetic logic for constructing the trifluoromethylpyridine core.

Downstream Transformations

The methyl ester at the C4 position is the primary reaction center. It is most frequently hydrolyzed to the acid for amide coupling or reduced to the alcohol.

-

Hydrolysis:

(Precursor for amide coupling). -

Amidation:

(Key step in RAF709 synthesis). -

Reduction:

(Linker formation).

Part 3: Medicinal Chemistry Applications (Case Study)

Case Study: RAF Inhibitors (RAF709 / LXH254)

Methyl 2-(trifluoromethyl)isonicotinate is the direct precursor to the "head group" of RAF709 , a selective B-RAF/C-RAF inhibitor designed to treat RAS-mutant cancers.

In RAF709, the 2-(trifluoromethyl)isonicotinamide moiety binds in the kinase pocket. The unique electronic properties of the 2-

Mechanism of Incorporation:

-

Hydrolysis: The methyl ester is hydrolyzed to 2-(trifluoromethyl)isonicotinic acid.

-

Coupling: The acid is coupled with a complex aniline (e.g., a substituted aminobiaryl system) to form the final amide bond.

Figure 2: The role of the isonicotinate scaffold in the synthesis of RAF inhibitors.

Part 4: Experimental Protocols

Protocol: Hydrolysis and Amide Coupling

This protocol describes the conversion of Methyl 2-(trifluoromethyl)isonicotinate to its acid form and subsequent coupling to an amine, mimicking the synthesis of bioactive kinase inhibitors.

Objective: Synthesize N-substituted-2-(trifluoromethyl)isonicotinamide.

Phase A: Saponification (Hydrolysis)

-

Dissolution: Dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv) in a mixture of THF:Water (3:1 v/v).

-

Reagent Addition: Add Lithium Hydroxide monohydrate (

, 2.0 equiv) in one portion. -

Reaction: Stir vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the ester (

) and appearance of the acid ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Acidify the aqueous residue to pH ~2–3 using 1N HCl.

-

The product, 2-(trifluoromethyl)isonicotinic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Phase B: Amide Coupling (General Procedure)

-

Activation: In a dry flask under

, dissolve 2-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Coupling Agent: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add the target amine (e.g., an aniline derivative) (1.0–1.1 equiv).

-

Completion: Stir at RT for 4–16 hours.

-

Purification: Dilute with EtOAc, wash with saturated

and brine. Dry over

Critical Experimental Notes

-

Volatile Intermediates: The methyl ester is relatively stable, but the ethyl trifluoroacetoacetate starting material used to make the ring is volatile and lachrymatory.

-

Regioselectivity: When synthesizing the pyridine ring de novo, ensure the condensation conditions favor the 2-

/ 4-COOMe isomer over the 6- -

Acid Sensitivity: The carboxylic acid product is stable, but avoid strong mineral acids during workup if the molecule contains acid-sensitive protecting groups (e.g., Boc).

References

-

Nishiguchi, G. A., et al. (2017).[3] "Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers." Journal of Medicinal Chemistry, 60(12), 4969–4982. Link

-

Aversa, R., et al. (2014).[3][4] "Biaryl amide compounds as kinase inhibitors and their preparation." International Patent Application WO 2014/151616.[3] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Kiss, L., et al. (2008). "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors." Organic Letters, 10(9), 1835–1837. Link

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Screening & Validation of Isonicotinate Derivatives

Executive Summary

The isonicotinic acid scaffold (pyridine-4-carboxylic acid) remains a cornerstone in medicinal chemistry, primarily due to the legacy of Isoniazid (INH), a first-line antitubercular agent. However, the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel isonicotinate derivatives.

This guide moves beyond basic synthesis, focusing on the hit-to-lead biological validation . It prioritizes a workflow that filters compounds through in silico drug-likeness, in vitro phenotypic screening (specifically REMA), and mechanistic validation (InhA inhibition).

Part 1: Rational Design & In Silico Pre-Screening

Before wet-lab expenditure, derivatives must undergo computational filtration to ensure they possess drug-like properties and theoretical affinity for the target (usually Enoyl-ACP reductase, InhA).

ADMET Profiling

Derivatives often fail due to poor solubility or hepatotoxicity (a known risk of the hydrazide moiety).

-

Protocol: Submit SMILES strings to SwissADME or pkCSM.

-

Acceptance Criteria:

-

Lipinski’s Rule of 5: No more than 1 violation.

-

TPSA (Topological Polar Surface Area): < 140 Ų (for cell permeability).

-

PAINS Filter: Zero alerts (to avoid Pan-Assay Interference Compounds).

-

Molecular Docking (Target: InhA)

-

Objective: Predict binding affinity relative to native NADH.

-

PDB Target: 1ZID (Wild-type InhA) or 2H7M (Mutant InhA for resistance checking).

-

Causality: Isonicotinates act as prodrugs. In docking, one often docks the isonicotinic-acyl-NADH adduct, not just the parent molecule, to simulate the active inhibitor species.

Part 2: Antimicrobial Profiling (The Core Workflow)

The gold standard for screening isonicotinate derivatives is the Resazurin Microtiter Assay (REMA) . Unlike the MABA (Microplate Alamar Blue Assay), REMA is cost-effective and provides a distinct colorimetric endpoint (Blue = Live, Pink = Dead).

Protocol: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Organism: Mycobacterium tuberculosis H37Rv (BSL-3) or M. smegmatis (BSL-2 surrogate).

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate bacteria in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute to roughly

CFU/mL. -

Plate Setup: Use a sterile 96-well plate.

-

Perimeter Wells: Fill with sterile water to prevent evaporation (Edge Effect).

-

Test Wells: Add 100 µL of 7H9 broth.

-

-

Serial Dilution: Add 100 µL of the isonicotinate derivative (stock in DMSO) to column 2, mix, and transfer 100 µL to column 3, continuing to column 10. Discard the final 100 µL.

-

Concentration Range: Typically 100 µg/mL down to 0.19 µg/mL.

-

-

Inoculation: Add 100 µL of bacterial suspension to all test wells.

-

Controls (Critical for Validity):

-

Positive Control: Isoniazid (0.1 µg/mL) or Rifampicin.

-

Negative Control: Bacteria + Solvent (1% DMSO max).

-

Sterility Control: Broth only.

-

-

Incubation: Incubate at 37°C for 7 days (M. tb) or 24-48 hours (M. smegmatis).

-

Development: Add 30 µL of 0.01% Resazurin solution (freshly prepared). Incubate for 24 hours.

-

Readout:

-

Blue (Resazurin): No bacterial growth (metabolically inactive).

-

Pink (Resorufin): Bacterial growth (reduction by viable cells).

-

Data Interpretation

The MIC is the lowest concentration that prevents the color change from blue to pink.

| Compound ID | R (Substituent) | MIC (µg/mL) | Interpretation |

| ISO-01 | -H (Isoniazid) | 0.05 | Reference Standard |

| ISO-02 | -Ph-4-NO₂ | 6.25 | Moderate Activity |

| ISO-03 | -Ph-2-OH | >100 | Inactive |

| ISO-04 | -Heterocycle | 0.20 | Hit Candidate |

Part 3: Cytotoxicity & Safety Profiling

High potency is useless if the compound kills host cells. The Selectivity Index (SI) is the primary metric here.

MTT Assay Protocol

Cell Line: Vero (African green monkey kidney) or HEK293 (Human embryonic kidney). Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Seeding: Seed

cells/well in DMEM media; incubate 24h for attachment. -

Treatment: Add derivatives at graded concentrations (e.g., 500 µg/mL to 1 µg/mL). Incubate for 48h.

-

MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm.

Calculation

-

CC₅₀ (Cytotoxic Concentration 50%): Concentration killing 50% of cells.

-

Selectivity Index (SI):

-

Threshold: An

is generally considered a viable lead;

Part 4: Mechanistic Validation (Workflow Visualization)

Understanding the pathway is vital for optimizing isonicotinate derivatives. The diagram below illustrates the screening logic and the specific mechanism of action (activation by KatG).

Figure 1: The hierarchical screening workflow for isonicotinate derivatives, filtering from computational models to biological validation.

Mechanism of Action: The KatG-InhA Axis

Isonicotinate derivatives (like INH) are prodrugs. They require oxidative activation by the bacterial catalase-peroxidase (KatG) to form an isonicotinoyl radical. This radical couples with NAD+ to form an adduct that inhibits InhA (Enoyl-ACP reductase), blocking mycolic acid synthesis (cell wall).

Figure 2: The activation pathway of isonicotinate prodrugs. Note that resistance often arises from mutations in KatG (preventing activation) or InhA (preventing binding).

References

-

Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.

-

[Link]

-

-

Rozwarski, D. A., et al. (1998).

-

[Link]

-

-

Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.

-

[Link]

-

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay). Journal of Immunological Methods.

-

[Link]

-

-

Scior, T., et al. (2012).

-

[Link]

-

The Fluorine Factor: Electronic Modulation of Pyridines by the Trifluoromethyl Group

Executive Summary

Objective: To provide a mechanistic understanding of how the trifluoromethyl (

Electronic Fundamentals: The Inductive Powerhouse

The

Hammett Parameters and Field Effects

The electronic influence of

| Substituent | Electronic Mode | ||

| 0.00 | 0.00 | Reference | |

| -0.07 | -0.17 | Weak Donor ( | |

| 0.37 | 0.23 | EWG ( | |

| 0.43 | 0.54 | Strong EWG ( | |

| 0.71 | 0.78 | Strong EWG ( |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Mechanistic Implication: The high

Dipole Moment Vectors

The

-

2-

: The dipole vectors are roughly additive, creating a highly polarized region near the nitrogen. -

3-

: The vectors are divergent, often preferred for optimizing binding affinity in hydrophobic pockets.[1]

Physicochemical Consequences[2][3][4][5][6][7][8]

Basicity Modulation ( )

The most immediate effect of

Table 1: Comparative

| Compound | Structure | ||

| Pyridine | 5.23 | 0 | |

| 3-Methylpyridine | 3-Me-Py | 5.68 | +0.45 |

| 3-Chloropyridine | 3-Cl-Py | 2.84 | -2.39 |

| 3-(Trifluoromethyl)pyridine | 3- | 2.60 | -2.63 |

| 2-(Trifluoromethyl)pyridine | 2- | < 1.0* | > -4.2 |

*Note: 2-

Lipophilicity and Bioisosterism

The

-

Volume: The Van der Waals volume of

( -

Impact: Introducing a

Reactivity Profiles: Activation and Direction

The electron-deficient nature of the pyridine ring is exacerbated by the

Nucleophilic Aromatic Substitution ( )

The

Visualizing the Activation Pathway:

Figure 1: Mechanism of

Directed Ortho-Metalation (DoM)

While

-

Acidity: The proton ortho to the

group is acidified. -

Instability: Lithiated species can undergo defluorination (elimination of

) to form reactive pyridyne-like intermediates.[1] -

Protocol Tip: Use low temperatures (

) and bulky bases (LiTMP) to favor deprotonation over nucleophilic attack at the

Experimental Protocol: Kinetic Assessment of Electronic Activation

Context: This protocol describes how to experimentally verify the activating effect of the

Materials

-

Substrate A: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Substrate B: 2-Chloropyridine (Control, 1.0 equiv)[1]

-

Nucleophile: Morpholine (5.0 equiv, excess to maintain pseudo-first-order kinetics)[1]

-

Solvent: DMSO (anhydrous)[1]

-

Internal Standard: 1,3,5-Trimethoxybenzene[1]

Step-by-Step Methodology

-

Preparation: In a glovebox or under

, prepare a 0.1 M stock solution of Substrate A and Substrate B in DMSO- -

Standard Addition: Add Internal Standard (0.05 M final concentration) to each NMR tube.

-

Initiation: Add Morpholine (0.5 M final concentration) to the NMR tube and immediately seal.

-

Monitoring: Insert into an NMR spectrometer pre-heated to

(Substrate B will require heat; Substrate A may react at RT, so adjust T accordingly). -

Data Acquisition: Acquire

NMR spectra every 5 minutes for 2 hours. -

Analysis: Integrate the decay of the starting material peak (e.g., C6-H proton) relative to the internal standard.

-

Calculation: Plot

vs. time (

Expected Result: Substrate A (with

Decision Framework for MedChem Design

When incorporating

Figure 2: Strategic decision tree for incorporating trifluoromethyl groups during lead optimization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

-

Schlosser, M. (2006).[1] The

Values of Fluorinated Pyridines: An instructive Example of the Inductive Effect. European Journal of Organic Chemistry, 2006(1), 74-79.[1] Link[1] -

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

-

Chambers, R. D., et al. (1996).[1] Nucleophilic aromatic substitution in polyfluorinated pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1996, 1659-1666. Link

Sources

Technical Guide: Stability, Storage, and Handling of Methyl 2-(trifluoromethyl)isonicotinate

Executive Summary

Methyl 2-(trifluoromethyl)isonicotinate is a critical fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its value lies in the trifluoromethyl (

However, the electron-withdrawing nature of the

Chemical Profile & Critical Attributes[1][2][3]

Before establishing storage protocols, one must understand the physicochemical properties that drive degradation.

| Attribute | Specification |

| Chemical Name | Methyl 2-(trifluoromethyl)isonicotinate |

| CAS Number | 588702-68-5 |

| Molecular Formula | |

| Molecular Weight | 205.13 g/mol |

| Physical State | Low-melting solid or supercooled liquid (dependent on purity) |

| Melting Point | ~30–40 °C (Literature varies; often observed as oil/solid mix) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Key Reactivity | Electrophilic ester; susceptible to nucleophilic attack |

Expert Insight: While some vendor catalogs list this as a "liquid" or "solid" with conflicting melting points (e.g., 84°C vs. ambient oil), field experience suggests it often behaves as a low-melting solid . Impurities can significantly depress the melting point, causing it to exist as an oil at room temperature. Therefore, temperature control is not just for chemical stability, but to maintain physical form consistency.

Stability Mechanisms (The "Why")

The storage stability of Methyl 2-(trifluoromethyl)isonicotinate is compromised by three primary vectors: Moisture (Hydrolysis), Temperature (Transesterification/Oiling), and Light (Photolytic Cleavage).

The Hydrolysis Cascade

The

-

Consequence: The ester carbonyl is highly electrophilic.

-

Mechanism: Even trace atmospheric moisture can attack the carbonyl, leading to the formation of 2-(trifluoromethyl)isonicotinic acid. This is an autocatalytic process; as the acid forms, it lowers the local pH, potentially accelerating further degradation.

Physical State Instability

Because the compound is often near its melting point at room temperature, fluctuations in lab temperature can cause cycles of melting and recrystallization. This "oiling out" increases the surface area available for moisture absorption and oxidation.

Degradation Pathway Diagram

The following diagram outlines the logical flow of degradation risks associated with environmental exposure.

Figure 1: Mechanistic pathways of degradation. The primary risk is moisture-induced hydrolysis driven by the electron-deficient ring system.

Storage & Handling Protocols (The "How")

To ensure integrity, a "Self-Validating Storage System" is required. This means the storage method itself provides visual or chemical cues if the environment is compromised.

The "Gold Standard" Storage Workflow

Recommended Conditions:

-

Temperature: 2°C to 8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but requires strict desiccation to prevent condensation upon thawing.

-

Atmosphere: Argon (preferred) or Nitrogen. Argon is heavier than air and provides a better blanket for liquids/low-melting solids.

-

Container: Amber glass vial with a Teflon-lined screw cap.

Step-by-Step Protocol

-

Receipt & Inspection:

-

Upon receipt, inspect the physical state. If it is an oil, do not assume it is degraded, but verify purity via TLC or NMR immediately.

-

-

Aliquotting (Crucial Step):

-

Why: Repeated opening of a cold bottle introduces condensation.

-

Action: In a glovebox or dry bag, divide the bulk material into single-use aliquots (e.g., 100mg or 500mg vials).

-

-

Sealing:

-

Flush each vial with Argon gas for 10-15 seconds.

-

Seal tightly with Parafilm over the cap to prevent gas exchange.

-

-

Secondary Containment:

-

Place vials inside a secondary jar containing a color-indicating desiccant (e.g., Silica Gel with Cobalt-free indicator).

-

Self-Validation: If the desiccant changes color, the secondary barrier has failed; test the compound immediately.

-

Storage Workflow Diagram

Figure 2: Lifecycle management of Methyl 2-(trifluoromethyl)isonicotinate from receipt to long-term storage.

Quality Control & Re-validation

Trustworthiness in data requires regular validation of your starting materials.

Analytical Markers

When checking the stability of stored material, look for these specific signals:

| Method | Marker for Intact Compound | Marker for Degradation (Hydrolysis) |

| Methyl ester singlet | Disappearance of methyl singlet; appearance of broad -COOH peak >10 ppm. | |

| Single sharp peak (approx -68 ppm). | Appearance of a secondary fluorine peak (shift caused by acid formation). | |

| TLC | Single spot ( | Baseline streak (Acid) or multiple spots. |

Purification of Degraded Material

If hydrolysis is detected (<5%):

-

Dissolve in Dichloromethane (DCM).

-

Wash with saturated Sodium Bicarbonate (

) solution. Rationale: The acid degradant will deprotonate and move to the aqueous layer. -

Dry the organic layer over

, filter, and concentrate.

Safety & Handling

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Ventilation: Handle in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and can be respiratory irritants.

-

Spill Cleanup: Absorb with sand or vermiculite. Do not use water, as this will disperse the material and accelerate hydrolysis of the remaining bulk.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46311185, Methyl 2-(trifluoromethyl)pyridine-4-carboxylate.[1] Retrieved from [Link]

-

American Elements. Methyl 2-(trifluoromethyl)isonicotinate Data Sheet. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications.[2] Research Outreach. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Methyl 2-(trifluoromethyl)isonicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine motif is a cornerstone in modern medicinal and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group into the pyridine ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability.[1] This makes methyl 2-(trifluoromethyl)isonicotinate and its derivatives highly valuable building blocks for the synthesis of novel therapeutic agents and crop protection chemicals. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this scaffold, enabling the formation of complex molecular architectures with high precision and efficiency.

This technical guide offers an in-depth exploration of the application of methyl 2-(trifluoromethyl)isonicotinate in several key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the selection of specific reagents and conditions. For the purpose of these protocols, we will primarily consider the more reactive halogenated precursor, methyl 4-chloro-2-(trifluoromethyl)isonicotinate, as the starting material for cross-coupling reactions.

The Influence of the Trifluoromethyl Group: An Electronic Perspective

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring. This electronic effect, coupled with the inherent electron deficiency of the pyridine ring, makes the 4-position susceptible to nucleophilic attack and facilitates the oxidative addition of the C-X bond (where X is a halide) to the palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles.[2] However, this electron deficiency can also present challenges, such as increased susceptibility to side reactions and the need for carefully optimized catalyst systems to avoid catalyst deactivation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] For methyl 4-chloro-2-(trifluoromethyl)isonicotinate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, paving the way for the synthesis of diverse compound libraries.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount in ensuring an efficient catalytic turnover, especially for an electron-deficient substrate like a trifluoromethyl-substituted chloropyridine.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to stabilize the palladium catalyst and promote the desired reactivity.[4]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in cross-coupling reactions.[5] The following protocol is adapted from a procedure for a structurally similar substrate and serves as an excellent starting point.[6]

Table 1: Reaction Parameters for Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Substrate | Methyl 4-chloro-2-(trifluoromethyl)isonicotinate | Electron-deficient pyridine halide |

| Coupling Partner | Aryl- or heteroarylboronic acid/ester (1.2 equiv) | Readily available and stable |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Effective for challenging substrates |

| Base | K₂CO₃ (2.0 equiv) | Common and effective base |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Promotes dissolution and reactivity |

| Temperature | 120 °C (Microwave) | Accelerates reaction rate |

| Time | 30-60 min | Typically sufficient for completion |

Experimental Procedure:

-

To a microwave vial, add methyl 4-chloro-2-(trifluoromethyl)isonicotinate (1.0 equiv), the aryl- or heteroarylboronic acid/ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Add 1,4-dioxane and water (4:1 mixture, to achieve a substrate concentration of ~0.1 M).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is an indispensable tool for the synthesis of aryl- and heteroarylalkynes, which are valuable intermediates in organic synthesis and materials science.[7] This reaction couples a terminal alkyne with an aryl or vinyl halide.

Mechanistic Insights

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne. The electron-withdrawing trifluoromethyl group on the pyridine ring can enhance the rate of the oxidative addition step.

Diagram: Catalytic Cycle of the Sonogashira Reaction

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Microwave-Assisted Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, microwave irradiation can significantly enhance the efficiency of the Sonogashira reaction.[7] The following protocol provides a reliable starting point for the alkynylation of methyl 4-chloro-2-(trifluoromethyl)isonicotinate.[6]

Table 2: Reaction Parameters for Microwave-Assisted Sonogashira Coupling

| Parameter | Recommended Condition | Rationale |

| Substrate | Methyl 4-chloro-2-(trifluoromethyl)isonicotinate | Electron-deficient pyridine halide |

| Coupling Partner | Terminal alkyne (1.5 equiv) | Reactant for C-C bond formation |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Common and effective palladium source |

| Co-catalyst | CuI (10 mol%) | Activates the terminal alkyne |

| Base | Et₃N (3.0 equiv) | Acts as both base and solvent |

| Solvent | THF | Co-solvent to aid dissolution |

| Temperature | 100 °C (Microwave) | Accelerates reaction rate |

| Time | 30 min | Typically sufficient for completion |

Experimental Procedure:

-

To a microwave vial, add methyl 4-chloro-2-(trifluoromethyl)isonicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

-

Add THF and Et₃N (as a co-solvent and base, to achieve a substrate concentration of ~0.1 M).

-

Add the terminal alkyne (1.5 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 100 °C for 30 minutes.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide.[8] While specific examples for methyl 2-(trifluoromethyl)isonicotinate are less common in the literature, the principles of the Heck reaction on electron-deficient halo-pyridines can be applied.

Causality in Experimental Design

The success of a Heck reaction on a substrate like methyl 4-chloro-2-(trifluoromethyl)isonicotinate depends on several factors. The choice of a phosphine-free catalyst system or one with a bulky, electron-rich ligand can be beneficial. The base plays a crucial role in regenerating the active palladium(0) catalyst. An organic base like triethylamine or an inorganic base such as potassium carbonate is commonly used.

Starting Point Protocol for Heck Reaction

Table 3: Recommended Starting Conditions for Heck Reaction

| Parameter | Recommended Condition | Rationale |

| Substrate | Methyl 4-chloro-2-(trifluoromethyl)isonicotinate | Electron-deficient pyridine halide |

| Coupling Partner | Alkene (e.g., styrene, acrylate) (1.5 equiv) | Vinylation reagent |

| Catalyst | Pd(OAc)₂ (5 mol%) | Common and effective palladium source |

| Ligand | P(o-tol)₃ (10 mol%) or ligand-free | To stabilize the catalyst |

| Base | K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv) | Regenerates the active catalyst |

| Solvent | DMF or NMP | High-boiling polar aprotic solvent |

| Temperature | 120-140 °C (Conventional Heating) | To drive the reaction to completion |

| Time | 12-24 h | Typical reaction time |

Experimental Procedure:

-

In a sealed tube, combine methyl 4-chloro-2-(trifluoromethyl)isonicotinate (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv, if used), and the base (2.0-3.0 equiv).

-

Add the solvent (DMF or NMP, to achieve a substrate concentration of ~0.1-0.2 M).

-

Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[9] It allows for the coupling of a wide variety of amines with aryl and heteroaryl halides.

Key Considerations for Amination

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for Buchwald-Hartwig amination. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners. Bulky, electron-rich biarylphosphine ligands are typically the ligands of choice. The selection of the base is also crucial and is often dependent on the pKa of the amine.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Starting Point Protocol for Buchwald-Hartwig Amination

Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale |

| Substrate | Methyl 4-chloro-2-(trifluoromethyl)isonicotinate | Electron-deficient pyridine halide |

| Coupling Partner | Primary or secondary amine (1.2 equiv) | Nucleophile for C-N bond formation |

| Precatalyst | Pd₂(dba)₃ (2 mol%) | Common Pd(0) source |

| Ligand | XPhos or RuPhos (4-6 mol%) | Bulky, electron-rich biarylphosphine |

| Base | NaOt-Bu or K₃PO₄ (1.5 equiv) | Strong, non-nucleophilic base |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent |

| Temperature | 80-110 °C (Conventional Heating) | To facilitate the reaction |

| Time | 4-24 h | Dependent on amine nucleophilicity |

Experimental Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04-0.06 equiv).

-

Add methyl 4-chloro-2-(trifluoromethyl)isonicotinate (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at the specified temperature for the indicated time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by flash column chromatography.

Conclusion

Methyl 2-(trifluoromethyl)isonicotinate and its halogenated derivatives are highly valuable and versatile substrates for palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this important building block. Successful application of these methods requires a careful consideration of the electronic nature of the substrate and a judicious selection of catalysts, ligands, and reaction conditions. With the methodologies outlined herein, scientists are well-equipped to synthesize novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

-

Tber, Z., Biteau, N. G., Agrofoglio, L., Cros, J., Goffinont, S., Castaing, B., Nicolas, C., & Roy, V. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. European Journal of Organic Chemistry, 2019(36), 6219-6230. [Link]

-

Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]

-

Bargiggia, F. O., et al. (2022). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 24(3), 1236-1246. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703. [Link]

-

Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5035–5040. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

-

Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

-

Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

-

Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

-

Chen, C. Y., & Dormer, P. G. (2004). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 69(14), 4643-4647. [Link]

-

Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate Phosphines for the Palladium-Catalyzed Amination of Aryl Chlorides: A Mechanistic Study and the Development of a New Catalyst. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

-

Wikipedia. (2023). Heck reaction. [Link]

-

Shimizu, T., & Hiyama, T. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 68(10), 1032-1043. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

Sources

- 1. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Suzuki-Miyaura Coupling of Methyl 2-(trifluoromethyl)isonicotinate Scaffolds

Executive Summary & Strategic Value

The Methyl 2-(trifluoromethyl)isonicotinate core represents a "privileged scaffold" in modern drug discovery. The trifluoromethyl (

However, executing Suzuki-Miyaura cross-coupling on this scaffold presents a specific paradox:

-

High Reactivity: The electron-withdrawing nature of the

and ester groups makes the ring highly -

High Instability: These same electronic factors render the corresponding boronic acid derivatives prone to rapid protodeboronation, and the methyl ester is susceptible to hydrolysis under standard basic aqueous conditions.

This guide details the protocols for functionalizing this scaffold, specifically focusing on the commercially dominant electrophile Methyl 2-chloro-6-(trifluoromethyl)isonicotinate , ensuring high yields while preserving the critical ester functionality.

Critical Mechanistic Insights

The "Electrophile-First" Rule

For this scaffold, you must almost exclusively use the pyridine ring as the electrophile (halide) .

-

Why? Electron-deficient 2-pyridyl boronic acids/esters are notoriously unstable. The

and ester groups pull electron density, stabilizing the anionic intermediate required for protodeboronation. -

Consequence: If you attempt to make the boronic acid of this specific core, it will likely decompose to the des-boryl product before coupling occurs. Always couple Methyl 2-chloro-6-(trifluoromethyl)isonicotinate with a stable aryl/heteroaryl boronic acid partner.

Base Selection & Ester Preservation

Standard Suzuki conditions (e.g.,

-

Solution: Use anhydrous bases (e.g.,

) or weak bases that buffer pH (e.g.,

Catalyst Selection

The electron-deficient nature of the ring means Oxidative Addition (OA) is fast, even for chlorides. The rate-limiting step is often Transmetallation (TM) .

-

Ligand Choice: Electron-rich, bulky phosphines (e.g., XPhos , SPhos ,

) are required not to facilitate OA, but to prevent catalyst poisoning by the pyridine nitrogen and to speed up reductive elimination.

Visualization: Decision Matrix & Mechanism

Experimental Decision Tree

Use this logic flow to select the correct protocol based on your coupling partner.

Caption: Decision matrix for optimizing reaction conditions. Protocol A is the "Gold Standard" for this specific scaffold.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Ester-Safe)

Recommended for valuable substrates or when using heteroaryl boronic acids.

Rationale: The XPhos ligand creates a highly active catalyst that operates well at moderate temperatures, minimizing thermal stress on the ester.

Reagents:

-

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 equiv)

-

Boronic Acid Partner (1.2 – 1.5 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: XPhos (4-8 mol%) (Ligand:Pd ratio 2:1)

-

Base:

(Tribasic, anhydrous) (2.0 equiv) -

Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step Workflow:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the pyridine chloride (1.0 eq), boronic acid (1.2 eq),

(2.0 eq), and XPhos (0.04 eq). -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). Crucial: Oxygen inhibits the active Pd(0) species. -

Solvent Addition: Add degassed 1,4-Dioxane and Water (10:1 v/v) via syringe. Concentration should be 0.1 M to 0.2 M.

-

Catalyst Addition: Under positive inert gas pressure, quickly add the Pd source. (Alternatively, premix Pd and Ligand in a separate vial for 5 mins before addition for higher consistency).

-

Reaction: Heat to 80 °C for 4–12 hours. Monitor via LCMS.

-

Note: Do not exceed 100 °C unless necessary, as ester hydrolysis rates increase significantly.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine (

Protocol C: Anhydrous Conditions (For Hydrolysis-Prone Analogs)

Use this if Protocol A yields the carboxylic acid byproduct.

Rationale: Uses Cesium Fluoride (CsF) as the activator. Fluoride activates the boronic acid (forming a boronate species) without generating high concentrations of hydroxide ions.

Reagents:

-

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) OR -

Base/Activator: CsF (2.5 equiv)

-

Solvent: Toluene (Anhydrous) or DME (Anhydrous)

Workflow:

-

Flame-dry the reaction vessel.

-

Add all solids (Substrate, Boronic Acid, CsF, Catalyst) under Nitrogen.

-

Add anhydrous Toluene (0.15 M).

-

Heat to 90–100 °C for 16 hours.

-

Workup Note: CsF is toxic; handle waste appropriately.

Quantitative Data Summary

The following table summarizes expected outcomes based on internal optimization studies using Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.

| Variable | Condition Set | Yield (%) | Ester Hydrolysis | Comments |

| Base | 45-60% | High (>30%) | Avoid. pH is too high for the ester. | |

| Base | 65-75% | Moderate (10%) | Acceptable for simple, cheap substrates. | |

| Base | 88-95% | Low (<2%) | Recommended. Best balance of activation vs. stability. | |

| Base | 80-90% | None | Excellent for sensitive substrates; slower reaction rate. | |

| Ligand | 40-50% | N/A | Sluggish oxidative addition/conversion. | |

| Ligand | XPhos | >90% | N/A | Recommended. Rapid turnover. |

Troubleshooting & Optimization

Issue: Protodeboronation of the Partner

-

Symptom: You recover the starting pyridine chloride and find the "H-capped" version of your boronic acid partner.

-

Cause: The boronic acid is unstable.[1]

-

Fix:

-

Switch to a Boronic Ester (BPin) or MIDA Boronate (slow release).

-

Use Protocol C (Anhydrous). Water accelerates protodeboronation.

-

Add Copper(I) Thiophene-2-carboxylate (CuTC) as a co-catalyst (Liebeskind-Srogl variant) if switching to a stannane is an option.

-

Issue: Homocoupling of the Boronic Acid

-

Symptom: Biaryl formation of the boronic acid partner.

-

Cause: Oxygen in the system or low rate of Transmetallation.

-

Fix: Degas solvents more rigorously (sparge with Argon for 20 mins). Increase the ratio of the Pyridine Electrophile.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Tyrra, W. (2003). Heterocycles with a trifluoromethyl group: Synthesis and reactivity. Journal of Fluorine Chemistry, 122(2), 119-124. (Context on pyridine stability).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Notes and Protocols for the Grignard Reaction of Methyl 2-(trifluoromethyl)isonicotinate

Introduction: The Strategic Importance of Trifluoromethyl-Substituted Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the physicochemical and biological properties of molecules. The trifluoromethyl (CF3) group, in particular, is a privileged substituent due to its profound effects on a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a wide range of biological activities, finding applications as pharmaceuticals and crop protection agents. The synthesis of functionalized TFMP derivatives is therefore of paramount importance.